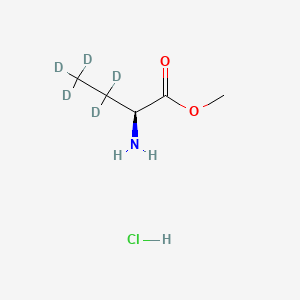

L-2-氨基丁酸-d5 甲酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 . It is used for pharmaceutical testing .

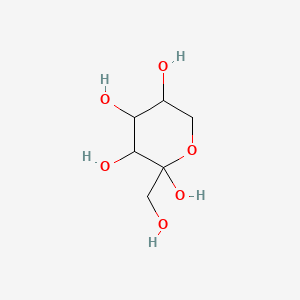

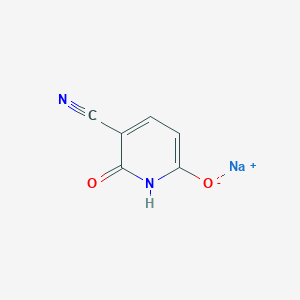

Molecular Structure Analysis

The molecular structure of L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride consists of a butanoate backbone with an amino group at the second carbon and a methyl ester group at the terminal carbon . The molecule also contains five deuterium atoms, which are isotopes of hydrogen, hence the ‘d5’ in its name .Physical And Chemical Properties Analysis

The molecular weight of L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride is 158.64 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.科学研究应用

Key Intermediate for Drug Synthesis

L-2-Aminobutyric Acid (L-ABA) is an unnatural amino acid that serves as a key intermediate for the synthesis of several important pharmaceuticals . It is used as a precursor for the synthesis of many chiral drugs .

Anti-Epileptic Drug Production

L-ABA is used in the production of the anti-epileptic drug Levetiracetam . Levetiracetam is a medication used to treat epilepsy and it helps to reduce the frequency of seizures.

Anti-Tuberculotic Drug Production

L-ABA is also used in the production of the anti-tuberculotic drug Ethambutol . Ethambutol is a medication primarily used to treat tuberculosis.

Production of Brivaracetam

Brivaracetam, another drug synthesized using L-ABA, is used to treat partial-onset seizures . It is an analogue of Levetiracetam and works by binding to synaptic vesicle protein 2A which is believed to result in the inhibition of presynaptic calcium channels reducing neurotransmitter release.

Synthesis of (S)-2-Amino Butanol

(S)-2-Amino butanol, a key intermediate of Ethambutol, can be synthesized by esterification and hydrogenation reduction starting from L-ABA . This process is crucial in the production of Ethambutol.

Bioproduction using Aspergillus Tamarii

A newly isolated strain of Aspergillus tamarii has been discovered to produce L-ABA with high enantioselectivity . This bioproduction method offers a more environmentally friendly and cost-effective approach to producing L-ABA.

Metabolic Engineering in E. Coli

Research has been conducted on the fermentative production of L-ABA based on metabolic engineering in Escherichia coli . This method provides a promising approach for the industrial-scale production of L-ABA.

Enzymatic Conversion

Enzymatic synthesis of L-ABA has emerged as a green production method for chemicals due to concerns about climate change and environmental problems . This method offers high selectivity and mild conditions compared to traditional chemical synthesis methods .

未来方向

属性

IUPAC Name |

methyl (2S)-2-amino-3,3,4,4,4-pentadeuteriobutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-3-4(6)5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1/i1D3,3D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAQQEGUPULIOZ-DJSUJWQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@@H](C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Aminomethyl)cyclohexyl]-2-chloroethan-1-one](/img/structure/B583621.png)

![Des[2-(2-thienylmethyl)] Eprosartan-2-carboxylic Acid-13C3](/img/structure/B583630.png)

![4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3](/img/structure/B583633.png)

![2,3,4,5-Tetrahydro-1H-1,3A,6-triazacyclohepta[DE]naphthalene](/img/structure/B583636.png)